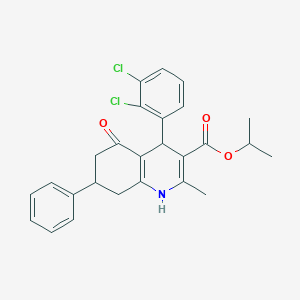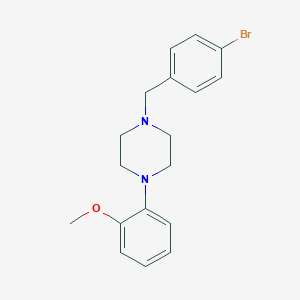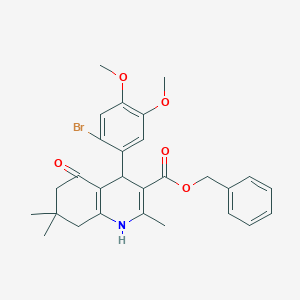
Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
The synthesis of Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4,5-dimethoxybenzyl alcohol.
Intermediate Formation: The intermediate 2-bromo-4,5-dimethoxybenzyl bromide is prepared through electrophilic bromination and free radical bromination reactions.
Final Compound Formation: The final compound is synthesized by reacting the intermediate with appropriate reagents under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process to meet commercial demands.
Analyse Chemischer Reaktionen
Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like acetone, chloroform, and methanol, as well as catalysts and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in drug development due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biology and medicine.
Wirkmechanismus
The mechanism of action of Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Eigenschaften
Molekularformel |
C28H30BrNO5 |
|---|---|
Molekulargewicht |
540.4g/mol |
IUPAC-Name |
benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C28H30BrNO5/c1-16-24(27(32)35-15-17-9-7-6-8-10-17)25(18-11-22(33-4)23(34-5)12-19(18)29)26-20(30-16)13-28(2,3)14-21(26)31/h6-12,25,30H,13-15H2,1-5H3 |
InChI-Schlüssel |
MXXAYPDISSOEOL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


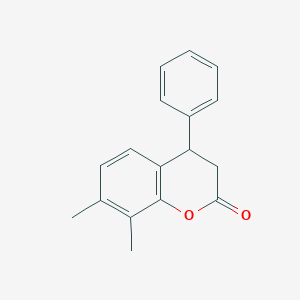
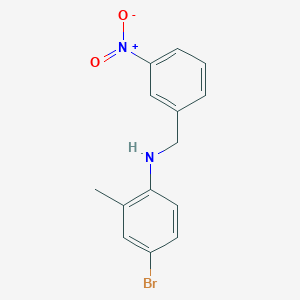
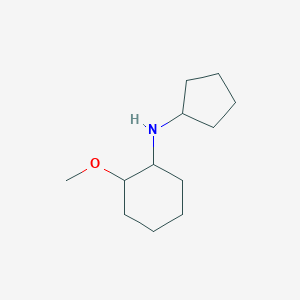
![4-BROMO-N'-{2,2-DIMETHYL-1H,2H-BENZO[F]ISOQUINOLIN-4-YL}BENZOHYDRAZIDE](/img/structure/B405685.png)
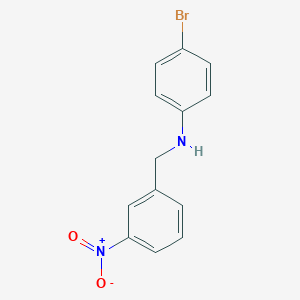
![3-amino-N'-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide](/img/structure/B405689.png)
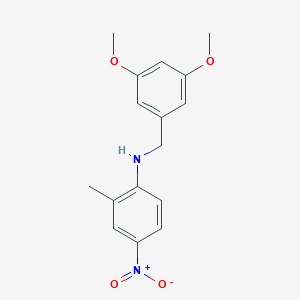
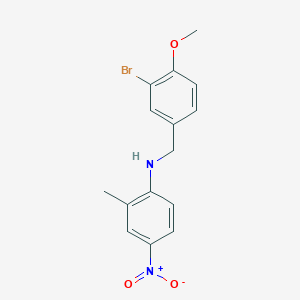
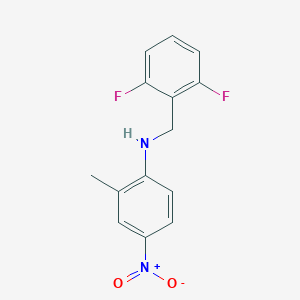
![2-methyl-N-[4-(methylsulfanyl)benzyl]-4-nitroaniline](/img/structure/B405697.png)
![N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B405702.png)

